GAT228

Description

Properties

IUPAC Name |

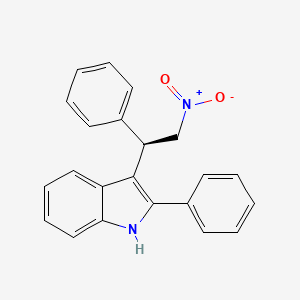

3-[(1R)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZDCJJHWPHZJD-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)[C@H](C[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GAT228 and the Cannabinoid CB1 Receptor: A Technical Guide to its Allosteric Agonism

For Immediate Release

BOSTON, MA – A comprehensive technical guide released today details the mechanism of action of GAT228, a novel ligand for the cannabinoid 1 (CB1) receptor. This document, intended for researchers, scientists, and professionals in drug development, provides an in-depth analysis of this compound's unique pharmacological profile as a partial allosteric agonist. The guide synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and signaling pathways.

This compound is the R-(+)-enantiomer of the racemic compound GAT211.[1] Unlike its S-(-)-enantiomer, GAT229, which acts as a pure positive allosteric modulator (PAM), this compound exhibits a distinct dual activity.[1][2] It functions primarily as a partial allosteric agonist, directly activating the CB1 receptor, while also demonstrating weak PAM activity.[1][3] This unique profile suggests that this compound can modulate CB1 receptor signaling in a nuanced manner, offering potential therapeutic advantages over traditional orthosteric agonists.

Quantitative Pharmacological Profile of this compound

The following table summarizes the key quantitative parameters of this compound's interaction with the CB1 receptor, compiled from multiple in vitro and ex vivo studies.

| Parameter | Value | Assay System | Reference |

| Allosteric Agonist Activity | |||

| β-arrestin Recruitment | Concentration-dependent increase | hCB1-GFP expressing HEK293A cells | |

| cAMP Inhibition | Concentration-dependent inhibition | hCB1-GFP expressing HEK293A cells | |

| ERK1/2 Phosphorylation | Concentration-dependent increase | hCB1-GFP expressing HEK293A cells | |

| PLCβ3 Phosphorylation | Concentration-dependent increase | hCB1-GFP expressing HEK293A cells | |

| Inhibition of Excitatory Postsynaptic Currents (EPSCs) | Inhibition at 1 µM | Murine autaptic hippocampal neurons | |

| Positive Allosteric Modulator (PAM) Activity | |||

| Effect on [3H]CP55,490 (agonist) binding | No effect up to 1 µM | Membranes from hCB1-expressing CHO cells | |

| DSE Recovery Time (t1/2) | 17.7 (13.6-25.4) sec (vs. 6.0 sec baseline) | Autaptic hippocampal neurons |

Mechanism of Action and Signaling Pathways

This compound's interaction with the CB1 receptor initiates a cascade of intracellular signaling events. As a partial allosteric agonist, it directly activates the receptor, leading to G-protein coupling and subsequent downstream signaling. This includes the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of mitogen-activated protein kinase (MAPK) pathways, evidenced by increased ERK1/2 phosphorylation. Furthermore, this compound has been shown to promote the recruitment of β-arrestin, a key protein in G-protein coupled receptor (GPCR) desensitization and signaling.

Computational modeling studies suggest that this compound binds to an intracellular allosteric site on the CB1 receptor, specifically within a transmembrane helix (TMH) 1-2-4 exosite. This distinct binding pocket allows it to exert its agonist effects without competing with orthosteric ligands.

This compound signaling cascade at the CB1 receptor.

Experimental Protocols

The characterization of this compound's mechanism of action has been elucidated through a variety of sophisticated experimental techniques. Below are summaries of the key methodologies employed.

Whole-Cell Voltage-Clamp Recordings in Autaptic Hippocampal Neurons

This ex vivo technique is crucial for understanding the functional consequences of this compound's activity on neuronal signaling.

Objective: To measure the effect of this compound on excitatory postsynaptic currents (EPSCs) and depolarization-induced suppression of excitation (DSE), a form of short-term synaptic plasticity mediated by endocannabinoids acting on CB1 receptors.

Methodology:

-

Cell Culture: Isolated autaptic hippocampal neurons are cultured on glial micro-islands.

-

Recording: Whole-cell voltage-clamp recordings are performed at room temperature using an Axopatch 200A amplifier.

-

Solutions: The extracellular solution contains (in mM): 119 NaCl, 5 KCl, 2.5 CaCl2, 1.5 MgCl2, 30 glucose, and 20 HEPES. The intracellular solution is composed to maintain the neuron's physiological state.

-

Drug Application: this compound is diluted to its final concentration in the extracellular solution and applied via a continuous flow system.

-

DSE Induction: DSE is evoked by depolarizing the neuron, and the resulting suppression of EPSCs is measured. The recovery time from this suppression is a key parameter.

Workflow for electrophysiological recording.

In Vitro Signaling Assays in Recombinant Cell Lines

These assays are fundamental for dissecting the specific intracellular signaling pathways modulated by this compound.

Objective: To quantify the effect of this compound on cAMP levels, β-arrestin recruitment, and ERK1/2 phosphorylation in cells expressing human CB1 receptors.

Methodology:

-

Cell Lines: HEK293A or CHO cells stably or transiently expressing human CB1 receptors (often with a reporter tag like GFP) are utilized.

-

cAMP Inhibition Assay:

-

Cells are treated with forskolin to stimulate adenylyl cyclase and increase cAMP production.

-

Concurrently, cells are treated with varying concentrations of this compound.

-

cAMP levels are measured using a competitive immunoassay, such as the DiscoveRx HitHunter assay.

-

-

β-Arrestin Recruitment Assay:

-

A PathHunter assay is employed, where the CB1 receptor and β-arrestin are tagged with complementary enzyme fragments.

-

Upon this compound-induced β-arrestin recruitment to the receptor, the enzyme fragments come into proximity, generating a chemiluminescent signal that is quantified.

-

-

ERK1/2 Phosphorylation Assay:

-

Cells are treated with this compound for a specified time.

-

Cell lysates are then prepared, and the levels of phosphorylated ERK1/2 are determined by Western blotting or ELISA using phospho-specific antibodies.

-

Logic of in vitro functional assays.

Conclusion

This compound represents a significant development in cannabinoid pharmacology. Its characterization as a partial allosteric agonist of the CB1 receptor distinguishes it from both traditional orthosteric agonists and pure allosteric modulators. The detailed understanding of its mechanism of action, binding site, and effects on downstream signaling pathways provides a solid foundation for further preclinical and clinical investigation into its therapeutic potential for a range of neurological and inflammatory disorders. This guide serves as a critical resource for the scientific community to build upon this knowledge and explore the full potential of this compound.

References

- 1. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

GAT228: A Technical Guide to a Cannabinoid Receptor 1 Allosteric Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

GAT228 is the (R)-(+)-enantiomer of the racemic compound GAT211 and is a novel allosteric modulator of the cannabinoid receptor 1 (CB1).[1] Unlike its S-(-)-enantiomer, GAT229, which functions as a pure positive allosteric modulator (PAM), this compound exhibits distinct pharmacology as an allosteric agonist.[1][2][3][4] This means that this compound can directly activate the CB1 receptor by binding to a site topographically distinct from the orthosteric site where endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) bind. This unique mechanism of action presents a promising avenue for therapeutic intervention, potentially avoiding some of the adverse psychotropic effects associated with orthosteric CB1 receptor agonists. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, signaling pathways, and the experimental protocols used for its characterization.

Chemical Properties

-

Formal Name: 3-[(1R)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole

-

CAS Number: 1446648-15-2

-

Molecular Formula: C₂₂H₁₈N₂O₂

-

Formula Weight: 342.4 g/mol

-

Solubility: Soluble in DMSO (20 mg/ml)

Pharmacological Data

The following tables summarize the quantitative data for this compound's activity at the CB1 receptor from various in vitro assays.

Table 1: In Vitro Agonist Activity of this compound at the Human CB1 Receptor

| Assay | Cell Line | Parameter | Value | Reference |

| β-arrestin Recruitment | HEK293A | pEC₅₀ | 6.7 ± 0.1 | |

| cAMP Inhibition | HEK293A | pEC₅₀ | 7.1 ± 0.1 | |

| ERK1/2 Phosphorylation | HEK293A | pEC₅₀ | 7.4 ± 0.2 | |

| PLCβ3 Phosphorylation | HEK293A | pEC₅₀ | 7.0 ± 0.1 |

Table 2: Effect of this compound on Orthosteric Ligand Binding

| Assay | Radioligand | Cell Line | Effect | Concentration | Reference |

| Radioligand Binding | [³H]CP 55,940 | CHO-hCB₁ | No effect on binding | Up to 1 µM |

Signaling Pathways and Mechanism of Action

This compound activates the CB1 receptor, leading to the initiation of several downstream signaling cascades. As a G protein-coupled receptor (GPCR), CB1 activation by this compound influences multiple intracellular pathways. This compound has been shown to induce β-arrestin recruitment, inhibit cyclic adenosine monophosphate (cAMP) production, and stimulate the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2) and phospholipase C beta 3 (PLCβ3) in HEK293A cells expressing the human CB1 receptor. Furthermore, it inhibits excitatory postsynaptic currents (EPSCs) in a subset of CB1-expressing murine autaptic hippocampal neurons.

Computational studies suggest that this compound binds to an intracellular transmembrane (TM) helix 1-2-4 exosite, which allows it to function as both an allosteric agonist and a weak positive allosteric modulator (PAM). This is in contrast to its enantiomer, GAT229, which binds to an extracellular site. The binding of this compound is proposed to promote a conformational change in the receptor that leads to its activation.

Experimental Protocols

The characterization of this compound as a CB1 receptor allosteric agonist involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

-

Objective: To determine if this compound binds to the orthosteric site or an allosteric site by assessing its effect on the binding of a known orthosteric radioligand.

-

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human CB1 receptor.

-

[³H]CP55,940 (orthosteric agonist radioligand).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of [³H]CP55,940 and varying concentrations of this compound.

-

Incubations are typically carried out at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled orthosteric agonist (e.g., 10 µM WIN 55,212-2).

-

Data are analyzed to determine if this compound enhances or displaces the binding of [³H]CP55,940. A lack of effect on orthosteric ligand binding, as observed with this compound, suggests it does not bind to the orthosteric site.

-

[³⁵S]GTPγS Binding Assay

-

Objective: To measure the activation of G proteins coupled to the CB1 receptor, a hallmark of agonist activity.

-

Materials:

-

Cell membranes from CHO-K1 cells overexpressing hCB1R.

-

[³⁵S]GTPγS.

-

Guanosine diphosphate (GDP).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris, 10 mM MgCl₂, 100 mM NaCl, 0.2 mM EDTA, 1 mM DTT, pH 7.4).

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of this compound.

-

Incubate at 30°C for 90 minutes.

-

Separate bound from free [³⁵S]GTPγS by filtration.

-

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

-

An increase in [³⁵S]GTPγS binding indicates G protein activation and thus agonist activity of this compound.

-

β-Arrestin Recruitment Assay

-

Objective: To measure the recruitment of β-arrestin to the CB1 receptor upon agonist binding, a key step in GPCR desensitization and signaling.

-

Materials:

-

CHO-K1 cells co-expressing the human CB1 receptor and a β-arrestin reporter system (e.g., DiscoveRx PathHunter).

-

This compound.

-

Cell culture medium (e.g., Opti-MEM with 1% FBS).

-

Detection reagents.

-

-

Procedure:

-

Plate cells in 96-well plates and incubate overnight.

-

Treat cells with varying concentrations of this compound for 90 minutes.

-

Add detection solution according to the manufacturer's protocol and incubate for 60 minutes at room temperature.

-

Measure chemiluminescence using a plate reader.

-

An increase in the chemiluminescent signal indicates β-arrestin recruitment.

-

cAMP Accumulation Assay

-

Objective: To measure the inhibition of adenylyl cyclase activity, a downstream effect of activating the Gi/o-coupled CB1 receptor.

-

Materials:

-

HEK293 or CHO cells expressing the human CB1 receptor.

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

cAMP detection kit (e.g., LANCE Ultra cAMP kit).

-

-

Procedure:

-

Pre-treat cells with varying concentrations of this compound.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay or other detection methods.

-

A decrease in forskolin-stimulated cAMP levels in the presence of this compound indicates Gi/o-mediated signaling.

-

In Vivo Applications and Future Directions

This compound has demonstrated therapeutic potential in preclinical models. For instance, it has been shown to reduce ocular pain and inflammation. In contrast to its enantiomer GAT229, which showed beneficial effects in a mouse model of Huntington's disease, this compound did not alter symptom progression in the same model. This highlights the nuanced and distinct pharmacological profiles of these enantiomers.

The development of allosteric agonists like this compound offers a novel strategy for modulating the endocannabinoid system. By directly activating the CB1 receptor through an allosteric site, these compounds may provide a more targeted therapeutic effect with a potentially improved safety profile compared to orthosteric agonists. Further research is warranted to fully elucidate the therapeutic potential and the in vivo pharmacological profile of this compound.

References

- 1. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Translational potential of allosteric modulators targeting the cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

GAT228 Signaling Pathways: A Technical Guide to cAMP, β-arrestin, and ERK Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

GAT228 is a significant molecular probe in the study of the cannabinoid receptor 1 (CB1), a key G protein-coupled receptor (GPCR) in the central nervous system. As the R-(+)-enantiomer of the well-characterized positive allosteric modulator (PAM) GAT229, this compound distinguishes itself by acting as an allosteric agonist.[1] This technical guide provides an in-depth overview of the signaling pathways modulated by this compound, with a specific focus on cyclic adenosine monophosphate (cAMP) inhibition, β-arrestin recruitment, and extracellular signal-regulated kinase (ERK) phosphorylation. The following sections detail the quantitative data from key studies, provide comprehensive experimental protocols, and visualize the involved pathways and workflows.

This compound Signaling Profile: Quantitative Data

This compound modulates CB1 receptor activity, initiating downstream signaling cascades. Its effects on cAMP production, β-arrestin recruitment, and ERK phosphorylation have been quantified, demonstrating its role as a direct activator of the CB1 receptor. The data presented below is primarily derived from studies conducted in HEK293A cells expressing human CB1 receptors.

| Signaling Pathway | Parameter | This compound | Reference Compound (CP55,940) |

| cAMP Inhibition | pEC50 | 6.2 ± 0.2 | 8.8 ± 0.1 |

| Emax (% of CP55,940) | 83 ± 10% | 100% | |

| β-arrestin 1 Recruitment | pEC50 | 6.0 ± 0.2 | 7.2 ± 0.1 |

| Emax (% of CP55,940) | 106 ± 12% | 100% | |

| ERK1/2 Phosphorylation | pEC50 | 6.5 ± 0.1 | 8.1 ± 0.1 |

| Emax (% of CP55,940) | 100 ± 11% | 100% |

Signaling Pathway Diagrams

The following diagrams illustrate the canonical signaling pathways activated by this compound upon binding to the CB1 receptor.

Experimental Protocols and Workflows

The following sections provide detailed methodologies for the key experiments used to characterize this compound's signaling profile.

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP), a common second messenger, following the activation of the Gαi/o-coupled CB1 receptor.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture: HEK293A cells stably expressing human CB1 receptors (hCB1) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Plating: Cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated overnight.

-

Assay Procedure:

-

The growth medium is replaced with serum-free DMEM containing a phosphodiesterase inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), and incubated for 30 minutes at 37°C to prevent cAMP degradation.

-

Cells are then treated with varying concentrations of this compound or the reference agonist CP55,940.

-

Following a brief incubation, cells are stimulated with forskolin (e.g., 5 µM) to activate adenylyl cyclase and induce cAMP production.

-

The plates are incubated for a further 30 minutes at 37°C.

-

-

cAMP Measurement: Intracellular cAMP levels are quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection kit, according to the manufacturer's instructions.

-

Data Analysis: The fluorescence signal is inversely proportional to the cAMP concentration. Data are normalized to the response of the reference agonist and analyzed using a nonlinear regression model to determine the pEC50 and Emax values.

β-arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated CB1 receptor, a key event in GPCR desensitization and G protein-independent signaling.

Experimental Workflow:

Detailed Methodology:

-

Cell Line: A stable HEK293A cell line co-expressing the human CB1 receptor fused to a ProLink™ tag (a peptide fragment of β-galactosidase) and β-arrestin 1 fused to the larger Enzyme Acceptor (EA) fragment of β-galactosidase (e.g., DiscoverX PathHunter® cells) is used.

-

Cell Plating: Cells are seeded into 96-well plates at a density of 5,000 cells per well in assay medium and incubated overnight.

-

Assay Procedure:

-

Cells are treated with varying concentrations of this compound or the reference agonist CP55,940.

-

The plates are incubated for 90 minutes at 37°C.

-

-

Signal Detection:

-

The detection reagent, containing the chemiluminescent substrate for β-galactosidase, is added to each well.

-

The plates are incubated at room temperature in the dark for 60 minutes.

-

-

Data Measurement and Analysis: The chemiluminescent signal, generated upon enzyme fragment complementation due to β-arrestin recruitment, is measured using a plate reader. Data are normalized and analyzed using a nonlinear regression model to determine pEC50 and Emax values.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2 (pERK), a downstream effector in the mitogen-activated protein kinase (MAPK) cascade, which can be activated by both G protein-dependent and β-arrestin-dependent pathways.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture and Plating: HEK293A-hCB1 cells are seeded in 6-well plates and grown to approximately 80-90% confluency.

-

Serum Starvation: To reduce basal ERK phosphorylation, cells are serum-starved overnight in serum-free DMEM.

-

Compound Treatment: Cells are treated with various concentrations of this compound or the reference agonist CP55,940 for a predetermined optimal time (e.g., 5-15 minutes) at 37°C.

-

Cell Lysis and Protein Quantification: Cells are washed with ice-cold PBS and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a BCA protein assay.

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (pERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

The membrane is then stripped and re-probed with a primary antibody for total ERK1/2 to ensure equal protein loading.

-

-

Data Analysis: The intensity of the pERK and total ERK bands is quantified using densitometry. The ratio of pERK to total ERK is calculated and normalized to the vehicle control. These values are then used to generate concentration-response curves and determine the pEC50 and Emax.

Conclusion

This compound demonstrates clear allosteric agonist activity at the CB1 receptor, effectively engaging multiple downstream signaling pathways. It inhibits cAMP production, promotes robust β-arrestin recruitment, and stimulates ERK1/2 phosphorylation. The quantitative data and detailed methodologies provided in this guide offer a comprehensive resource for researchers investigating the nuanced pharmacology of CB1 receptor modulation and for the development of novel therapeutics targeting the endocannabinoid system. The distinct signaling profile of this compound underscores the potential for developing biased agonists that selectively activate specific signaling pathways to achieve desired therapeutic outcomes with minimized side effects.

References

GAT228: A Technical Whitepaper on its Structure-Activity Relationship as a Cannabinoid Receptor 1 Allosteric Agonist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The type 1 cannabinoid receptor (CB1R) is a critical G protein-coupled receptor involved in numerous physiological processes, making it a prime target for therapeutic development. However, the clinical utility of direct (orthosteric) CB1R agonists is often hampered by adverse psychotropic effects. Allosteric modulators, which bind to a site topographically distinct from the orthosteric ligand binding pocket, offer a promising alternative with the potential for a safer pharmacological profile. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of GAT228, a novel CB1R allosteric ligand. We detail the pivotal role of stereochemistry in defining its function, present its quantitative pharmacological profile in structured tables, describe the experimental protocols used for its characterization, and illustrate key functional and logical relationships with detailed diagrams.

Introduction: The Emergence of this compound

This compound is the R-(+)-enantiomer of the racemic compound GAT211, which was identified as a novel allosteric modulator of the CB1R.[1][2][3] Initial studies of GAT211 revealed a complex pharmacological profile, displaying both positive allosteric modulator (PAM) and direct agonist activities in various in-vitro and ex-vivo assays.[1] This mixed profile prompted the chiral resolution of GAT211 into its constituent enantiomers, leading to a landmark discovery in CB1R pharmacology: the functional activities were enantiospecifically segregated. The S-(-)-enantiomer, GAT229, was found to be a CB1R PAM, while the R-(+)-enantiomer, this compound, was identified as a CB1R allosteric agonist .[1] This means this compound can directly activate the CB1 receptor by binding to an allosteric site, independent of an orthosteric ligand.

This document elucidates the SAR of this compound, focusing on how its unique stereochemistry dictates its distinct mechanism of action compared to its parent compound and enantiomer.

Core Structure-Activity Relationship: The Decisive Role of Enantiospecificity

The most critical aspect of the SAR for the GAT211 series is the profound functional divergence based on stereochemistry. The separation of GAT211 into this compound and GAT229 represents the first demonstration of enantiospecific CB1R positive allosteric modulation.

-

GAT211 (Racemic Mixture): Exhibits a mixed "ago-PAM" profile, with both direct agonist and PAM effects.

-

This compound (R-enantiomer): The allosteric agonist activity of the racemic mixture resides exclusively with this enantiomer. It directly activates the CB1R signaling cascade.

-

GAT229 (S-enantiomer): The PAM activity resides with this enantiomer. It enhances the binding and/or efficacy of orthosteric ligands (like endocannabinoids) but lacks intrinsic agonist activity in most systems.

This stereochemical separation of function is a foundational principle for the design of more selective allosteric modulators targeting the CB1R.

Quantitative Pharmacological Data

The distinct activities of this compound and its counterparts have been quantified across various assays. The following tables summarize these key findings.

Table 1: Comparative In Vitro Activity Profile

| Assay Type | This compound (R-Agonist) | GAT229 (S-PAM) | GAT211 (Racemic Ago-PAM) | Reference(s) |

| Orthosteric Agonist Binding ([³H]CP55,940) | No effect on binding (up to 1 µM) | Enhances binding | Enhances binding | |

| Orthosteric Antagonist Binding ([³H]SR141716A) | Not Reported | Reduces binding | Reduces binding | |

| cAMP Inhibition (Gαi/o Pathway) | Concentration-dependent inhibition | No intrinsic activity; potentiates orthosteric agonists | Concentration-dependent inhibition and potentiation | |

| β-Arrestin Recruitment (G-protein independent) | Concentration-dependent increase | No intrinsic activity | Concentration-dependent increase | |

| ERK1/2 Phosphorylation | Concentration-dependent increase | Not Reported | Not Reported | |

| PLCβ3 Phosphorylation | Concentration-dependent increase | Not Reported | Not Reported | |

| Neuronal EPSC Inhibition | Inhibits EPSCs in a subset of CB1-expressing neurons (at 1 µM) | No direct inhibition; enhances endocannabinoid-mediated suppression | Direct inhibition of EPSCs |

Table 2: Comparative In Vivo Activity in R6/2 Mouse Model of Huntington's Disease

| Compound | Dose | Outcome | Reference(s) |

| This compound | 10 mg/kg/day | Did not enhance endocannabinoid signaling or change symptom progression. | |

| GAT229 | 10 mg/kg/day | Improved motor coordination, delayed symptom onset, and normalized gene expression. |

This compound Signaling Pathway

As a CB1R allosteric agonist, this compound binds to a non-orthosteric site, inducing a conformational change that activates the receptor. This initiates downstream signaling cascades typically associated with CB1R activation. The primary pathways include the Gαi/o-protein-mediated inhibition of adenylyl cyclase, which reduces intracellular cAMP levels, and the G-protein-independent recruitment of β-arrestin2.

Experimental Methodologies

The characterization of this compound involved several key pharmacological assays. The generalized protocols for these are described below.

Radioligand Binding Assays

-

Objective: To determine if this compound binds to the orthosteric site or allosterically modulates the binding of orthosteric ligands.

-

Methodology:

-

Membranes prepared from cells expressing hCB1R (e.g., HEK293A or CHO cells) or from mouse brain tissue are used.

-

Membranes are incubated with a constant concentration of a radiolabeled orthosteric ligand (e.g., agonist [³H]CP55,940 or antagonist [³H]SR141716A).

-

Increasing concentrations of the test compound (this compound) are added to the incubation mixture.

-

After incubation, the mixture is filtered to separate bound from free radioligand.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data are analyzed to determine the effect of the test compound on the binding of the radioligand. A shift in the dissociation constant (Kd) or maximum binding (Bmax) indicates allosteric modulation.

-

-

Key Finding for this compound: Unlike its enantiomer GAT229, this compound did not affect the binding of the orthosteric agonist [³H]CP55,940, consistent with its profile as an allosteric agonist rather than a binding PAM.

Functional Assays: cAMP Inhibition and β-Arrestin Recruitment

-

Objective: To measure the functional consequence of this compound binding to CB1R, specifically its ability to activate G-protein-dependent and -independent signaling.

-

Methodology (cAMP Assay):

-

hCB1R-expressing cells are treated with forskolin to stimulate adenylyl cyclase and elevate intracellular cAMP levels.

-

Cells are simultaneously treated with varying concentrations of this compound.

-

Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

A reduction in forskolin-stimulated cAMP levels indicates Gαi/o activation.

-

-

Methodology (β-Arrestin Assay):

-

A specialized cell line is used where CB1R is tagged with one enzyme fragment and β-arrestin with a complementary fragment (e.g., PathHunter assay).

-

Upon receptor activation by this compound, β-arrestin is recruited to the receptor, bringing the enzyme fragments together to form an active enzyme.

-

A substrate is added, and the resulting chemiluminescent signal is measured, which is proportional to the extent of β-arrestin recruitment.

-

-

Key Finding for this compound: this compound produced concentration-dependent inhibition of cAMP and recruitment of β-arrestin, confirming its role as a direct agonist.

Ex Vivo Electrophysiology

-

Objective: To assess the effect of this compound on synaptic transmission in a native neuronal system.

-

Methodology:

-

Whole-cell patch-clamp recordings are performed on autaptic hippocampal neurons cultured from wild-type and CB1 knockout mice.

-

Excitatory postsynaptic currents (EPSCs) are measured at baseline.

-

This compound (e.g., 1 µM) is applied to the neurons.

-

Changes in EPSC amplitude are recorded. Inhibition of EPSCs that is absent in knockout neurons indicates a CB1-dependent agonist effect.

-

-

Key Finding for this compound: this compound directly inhibited EPSCs in a CB1-dependent manner, consistent with modest agonism.

Conclusion and Future Directions

The structure-activity relationship of this compound is unequivocally defined by its stereochemistry. As the R-(+)-enantiomer of GAT211, it functions as a CB1R allosteric agonist, a property entirely distinct from its S-(-)-enantiomer, GAT229, which acts as a positive allosteric modulator. This enantiospecificity provides a clear and powerful blueprint for medicinal chemists: the 2-phenyl-1H-indole scaffold can be precisely tuned through stereochemical control to yield either allosteric agonists or PAMs.

This compound serves as an invaluable pharmacological tool for probing the consequences of allosteric agonism at the CB1 receptor. While its in vivo profile in the R6/2 Huntington's model did not show therapeutic benefit, its distinct mechanism of action warrants further investigation in other pathological contexts. The insights gained from this compound and its analogs will continue to guide the rational design of next-generation CB1R-targeted therapeutics with refined and potentially safer clinical profiles.

References

GAT228: A Comprehensive Technical Guide on its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

GAT228 is a novel small molecule that has garnered interest within the scientific community for its specific interaction with the cannabinoid receptor 1 (CB1). This technical guide provides an in-depth overview of the current understanding of this compound's pharmacological and toxicological profile. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to facilitate a thorough understanding of this compound's mechanism of action and safety profile.

Introduction

This compound is the R-(+)-enantiomer of the racemic mixture GAT211 and is classified as an allosteric agonist of the cannabinoid receptor 1 (CB1).[1] Unlike its S-(-)-enantiomer, GAT229, which functions as a positive allosteric modulator (PAM) of the CB1 receptor, this compound exhibits intrinsic activity at the receptor. This distinction in stereochemistry leads to unique pharmacological effects, making this compound a subject of interest for its potential therapeutic applications. This guide will delve into the specifics of its pharmacology, including its mechanism of action and its effects in various experimental models, as well as its toxicological characteristics.

Pharmacology

Mechanism of Action

This compound exerts its effects by binding to an allosteric site on the CB1 receptor, leading to a conformational change that activates the receptor. This activation initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), the activation of CB1 by this compound primarily involves the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1]

Furthermore, this compound has been shown to promote the recruitment of β-arrestin to the CB1 receptor.[1] The interaction with β-arrestin can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling pathways. This compound has also been observed to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and phospholipase C beta 3 (PLCβ3).[1]

Pharmacodynamics

The pharmacodynamic effects of this compound have been characterized through a variety of in vitro and in vivo studies. In cellular assays, this compound demonstrates concentration-dependent activity in promoting β-arrestin recruitment and inhibiting cAMP production in cells expressing human CB1 receptors.[1]

In vivo, the racemic mixture GAT211, of which this compound is a component, has shown efficacy in animal models of inflammatory and neuropathic pain. Studies with GAT211 have indicated that it can produce synergistic anti-allodynic effects when co-administered with inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MGL). Importantly, GAT211 did not produce the typical signs of direct CB1 receptor activation in the tetrad assay (hypothermia, catalepsy, hypoactivity, and analgesia) and did not appear to induce tolerance or dependence with chronic administration.

Signaling Pathway

The activation of the CB1 receptor by this compound initiates a complex signaling network. The following diagram illustrates the key pathways involved.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are not extensively published. However, studies on related compounds provide some insight. For instance, the racemic mixture GAT211 has been evaluated in mice with intraperitoneal administration at doses ranging from 10-20 mg/kg. The development of a full pharmacokinetic profile for this compound, including its absorption, distribution, metabolism, and excretion (ADME), will be crucial for its further development. The following table is a template for the type of data that needs to be collected.

| Parameter | Value | Species | Route of Administration | Reference |

| Cmax | - | - | - | - |

| Tmax | - | - | - | - |

| AUC | - | - | - | - |

| Half-life (t½) | - | - | - | - |

| Bioavailability | - | - | - | - |

| Volume of Distribution | - | - | - | - |

| Clearance | - | - | - | - |

Toxicology

Comprehensive toxicological data for this compound is currently limited in the public domain. Preclinical safety evaluation is a critical component of drug development. The following sections outline the types of toxicological studies that are necessary to establish a complete safety profile for this compound.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. Key parameters such as the median lethal dose (LD50) would be determined in these studies. No published LD50 value for this compound is currently available.

Repeat-Dose Toxicity

Chronic exposure studies are essential to understand the potential long-term health effects. These studies would involve daily administration of this compound to animals for an extended period (e.g., 28 or 90 days) to identify any target organ toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity

Genotoxicity assays are performed to assess the potential of a compound to damage genetic material. A standard battery of tests, including the Ames test (bacterial reverse mutation assay), an in vitro chromosomal aberration test, and an in vivo micronucleus test, would be required.

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. These typically include assessments of cardiovascular, respiratory, and central nervous system functions.

The following table summarizes the necessary toxicological data that needs to be generated for this compound.

| Study Type | Endpoint | Value | Species | Route of Administration | Reference |

| Acute Toxicity | LD50 | - | - | - | - |

| Repeat-Dose Toxicity | NOAEL | - | - | - | - |

| Genotoxicity | Ames Test | - | - | - | - |

| Chromosomal Aberration | - | - | - | - | |

| Micronucleus Test | - | - | - | - | |

| Safety Pharmacology | Cardiovascular Effects | - | - | - | - |

| Respiratory Effects | - | - | - | - | |

| CNS Effects | - | - | - | - |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. The following sections provide an overview of the methodologies for key in vitro assays used to characterize this compound.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay measures the recruitment of β-arrestin to the CB1 receptor upon agonist stimulation.

Methodology:

-

Cell Culture: PathHunter® CHO-K1 cells stably co-expressing the ProLink™ (PK)-tagged human CB1 receptor and the Enzyme Acceptor (EA)-tagged β-arrestin are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 384-well white, clear-bottom tissue culture plates and incubated overnight.

-

Compound Addition: this compound is serially diluted to various concentrations and added to the cell plates.

-

Incubation: The plates are incubated for 90 minutes at 37°C.

-

Detection: PathHunter® detection reagents are added to the wells, and the plates are incubated for 60 minutes at room temperature.

-

Signal Measurement: Chemiluminescence is measured using a plate reader.

-

Data Analysis: The data is normalized and plotted as a dose-response curve to determine the EC50 value.

cAMP Inhibition Assay (HitHunter® cAMP Assay)

This assay quantifies the inhibition of cAMP production following the activation of the Gαi/o-coupled CB1 receptor.

Methodology:

-

Cell Culture: CHO-K1 cells stably expressing the human CB1 receptor are used.

-

Cell Plating: Cells are plated in 384-well plates and incubated overnight.

-

Compound and Forskolin Addition: Cells are treated with varying concentrations of this compound in the presence of forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

-

Incubation: The plates are incubated for a specified period (e.g., 30-60 minutes) at 37°C.

-

Lysis and Detection: Cell lysis and cAMP detection are performed using a competitive immunoassay kit, such as the HitHunter® cAMP Assay. This involves the addition of a lysis buffer followed by a solution containing an antibody to cAMP and a labeled cAMP analog.

-

Signal Measurement: The signal, which is inversely proportional to the amount of cAMP in the well, is measured (e.g., chemiluminescence or fluorescence).

-

Data Analysis: The results are used to generate a dose-response curve and calculate the IC50 value for cAMP inhibition.

Conclusion

This compound is a pharmacologically interesting molecule that acts as an allosteric agonist at the CB1 receptor. Its distinct profile compared to its enantiomer, GAT229, highlights the importance of stereochemistry in drug action. While the initial pharmacological characterization is promising, particularly the findings related to the racemic mixture GAT211 in pain models without typical cannabinoid side effects, a significant amount of data is still required to fully understand its therapeutic potential and safety.

Future research should focus on conducting comprehensive preclinical toxicology studies, including acute and repeat-dose toxicity, genotoxicity, and safety pharmacology, to establish a robust safety profile. Furthermore, detailed pharmacokinetic studies in relevant animal models are essential to understand its ADME properties and to inform potential clinical trial design. The information compiled in this guide serves as a foundational resource for the continued investigation and development of this compound.

References

GAT228 Binding Site on the Cannabinoid 1 Receptor: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the binding site of GAT228, a notable allosteric modulator of the Cannabinoid 1 (CB1) receptor. This compound is characterized as a partial allosteric agonist, or "ago-PAM," exhibiting both direct receptor activation and positive allosteric modulation of orthosteric ligands. This document synthesizes findings from computational modeling, site-directed mutagenesis, and functional assays to elucidate the structural basis of this compound's interaction with the CB1 receptor. We present available quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to serve as a valuable resource for researchers in the field of cannabinoid pharmacology and drug development.

Introduction to this compound and the CB1 Receptor

The Cannabinoid 1 (CB1) receptor, a class A G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in various physiological processes, including pain perception, appetite, and memory.[1][2] While orthosteric agonists of the CB1 receptor have therapeutic potential, their clinical use is often limited by psychoactive side effects. Allosteric modulators, which bind to a site topographically distinct from the orthosteric ligand binding pocket, offer a promising alternative by fine-tuning receptor activity rather than causing global activation.

This compound is the R-(+)-enantiomer of the racemic compound GAT211 and is distinguished by its dual activity as a partial allosteric agonist and a weak positive allosteric modulator (PAM).[3][4] This is in contrast to its S-(-)-enantiomer, GAT229, which is considered a "pure" PAM. Understanding the precise binding site and mechanism of action of this compound is critical for the rational design of next-generation allosteric modulators of the CB1 receptor with improved therapeutic profiles.

Proposed Binding Sites for this compound

Current research points to two primary hypotheses regarding the binding site of this compound, both of which are proposed to mediate its allosteric agonist activity. There is also evidence to suggest that 2-phenylindole analogs, the chemical class to which this compound belongs, may interact with multiple sites on the CB1 receptor.

The Intracellular Transmembrane (TM) 1-2-4 Exosite

Computational studies using Force-Biased Monte Carlo with Simulated Annealing (MMC) have proposed that this compound binds to an intracellular (IC) exosite formed by transmembrane helices 1, 2, and 4. This site is distinct from the orthosteric binding pocket and is located on the intracellular side of the receptor, a region critical for G protein coupling.

The proposed binding in this IC TMH1-2-4 exosite is thought to induce a conformational change in the receptor that leads to its activation, even in the absence of an orthosteric agonist. This provides a structural basis for the allosteric agonism of this compound.

The ZCZ011 Binding Site

More recent evidence from mutagenesis studies has strongly implicated the binding site of another CB1 receptor PAM, ZCZ011, as being essential for the allosteric agonist activity of this compound. The cryo-electron microscopy structure of the CB1 receptor in complex with ZCZ011 and the orthosteric agonist CP55940 revealed that ZCZ011 binds to an extrahelical site on the surface of TM2, TM3, and TM4.

Mutations of key residues within this site have been shown to abolish the G protein dissociation induced by this compound, suggesting that this site is the primary locus for its allosteric agonist effects.

Quantitative Data

While direct radioligand binding studies to quantify the affinity (Ki or Kd) of this compound for its allosteric site are not widely available, functional data from various assays provide insights into its potency and efficacy.

Table 1: Functional Data for this compound at the CB1 Receptor

| Assay Type | Parameter | Value | Cell Line | Notes | Reference(s) |

| Depolarization-Induced Suppression of Excitation (DSE) | ED50 | No significant change (1.34s vs 1.00s) | Autaptic hippocampal neurons | This compound did not significantly alter the potency of depolarization to induce DSE. | |

| DSE Recovery | t1/2 | Increased from 6.0s to 17.7s | Autaptic hippocampal neurons | This compound slowed the recovery from DSE, consistent with modest agonism. | |

| G Protein Dissociation | Agonist Activity | Abolished by F191A3.27 & I169A2.56 mutations | HEK293 cells | Demonstrates the importance of the ZCZ011 binding site for this compound's agonist effect. |

Experimental Protocols

The characterization of the this compound binding site has relied on a combination of computational and experimental techniques. Below are overviews of the key methodologies employed.

Computational Modeling and Docking

-

Objective: To identify potential binding sites for this compound on the CB1 receptor structure.

-

Methodology:

-

A 3D model of the CB1 receptor, often based on crystal or cryo-EM structures (e.g., PDB IDs: 5XRA, 6N4B, 7WV9), is prepared.

-

Computational methods such as Force-Biased Monte Carlo with Simulated Annealing (MMC) or molecular docking are used to predict the binding pose and energy of this compound within various potential sites on the receptor.

-

Molecular dynamics (MD) simulations are then often employed to assess the stability of the predicted binding poses over time.

-

Per-residue interaction energy calculations are performed to identify key amino acids that contribute to the binding of this compound.

-

Site-Directed Mutagenesis

-

Objective: To experimentally validate the functional importance of residues identified in computational models.

-

Methodology:

-

Plasmids containing the cDNA for the human CB1 receptor are used as a template.

-

Site-directed mutagenesis is performed using techniques like PCR to introduce specific point mutations, typically changing the residue of interest to an alanine.

-

The mutated CB1 receptor cDNA is then transfected into a suitable cell line (e.g., HEK293 or CHO cells) for expression.

-

The functional consequences of the mutation on this compound's activity are then assessed using functional assays.

-

G Protein Dissociation Assay

-

Objective: To measure the ability of this compound to induce G protein activation, a hallmark of receptor agonism.

-

Methodology:

-

Membranes from cells expressing either wild-type or mutant CB1 receptors are prepared.

-

The membranes are incubated with a non-hydrolyzable GTP analog, such as [35S]GTPγS.

-

Upon receptor activation by a ligand like this compound, the Gα subunit of the G protein exchanges GDP for [35S]GTPγS.

-

The amount of bound [35S]GTPγS is quantified, typically by liquid scintillation counting, and serves as a measure of G protein activation.

-

Visualizations

CB1 Receptor Signaling Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. Translational potential of allosteric modulators targeting the cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Enantiomer-Specific Effects of GAT228 and GAT229: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the distinct pharmacological profiles of the enantiomeric pair, GAT228 and GAT229, at the cannabinoid type 1 (CB1) receptor. The differential activities of these molecules underscore the critical importance of stereochemistry in drug design and offer unique tools for probing the complexities of CB1 receptor signaling.

Core Findings: A Tale of Two Enantiomers

This compound and GAT229 are the R-(+) and S-(-) enantiomers, respectively, of the racemic compound GAT211.[1][2][3] Extensive research has revealed that while structurally mirror images, their effects on the CB1 receptor are markedly different. GAT229 functions as a "pure" positive allosteric modulator (PAM), while this compound acts as an allosteric agonist or an "ago-PAM," possessing intrinsic efficacy to activate the receptor directly.[4] This divergence in activity is attributed to their binding to distinct allosteric sites on the CB1 receptor.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the enantiomer-specific effects of this compound and GAT229 from various in vitro and ex vivo studies.

| Compound | Assay Type | Cell Line/System | Orthosteric Ligand | Key Parameters | Finding | Reference |

| GAT229 | Radioligand Binding | HEK293A cells expressing hCB1R | [3H]CP55,940 (agonist) | α value | Enhances agonist binding | |

| [3H]SR141716A (antagonist) | β value | Reduces antagonist binding | ||||

| cAMP Accumulation | HEK293A cells expressing hCB1R | CP55,940 | EC50 Shift | Potentiates agonist-induced inhibition of cAMP | ||

| - | Intrinsic Activity | Lacks significant intrinsic activity | ||||

| β-Arrestin2 Recruitment | HEK293A cells expressing hCB1R | CP55,940 | EC50 Shift | Potentiates agonist-induced β-arrestin2 recruitment | ||

| - | Intrinsic Activity | Lacks significant intrinsic activity | ||||

| Electrophysiology (DSE) | Autaptic Hippocampal Neurons | Endogenous 2-AG | DSE Enhancement | Enhances depolarization-induced suppression of excitation (DSE) | ||

| - | Direct Inhibition | Does not directly inhibit excitatory postsynaptic currents (EPSCs) | ||||

| This compound | Radioligand Binding | HEK293A cells expressing hCB1R | [3H]CP55,940 (agonist) | α value | Enhances agonist binding | |

| [3H]SR141716A (antagonist) | β value | Reduces antagonist binding | ||||

| cAMP Accumulation | HEK293A cells expressing hCB1R | - | Intrinsic Activity | Directly inhibits cAMP accumulation | ||

| β-Arrestin2 Recruitment | HEK293A cells expressing hCB1R | - | Intrinsic Activity | Directly recruits β-arrestin2 | ||

| Electrophysiology (DSE) | Autaptic Hippocampal Neurons | - | Direct Inhibition | Directly inhibits EPSCs in a subset of neurons | ||

| Endogenous 2-AG | DSE Recovery | Slows the recovery time of DSE |

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below to facilitate replication and further investigation.

Radioligand Binding Assays

Objective: To determine the ability of this compound and GAT229 to allosterically modulate the binding of an orthosteric radioligand to the CB1 receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from HEK293A cells stably expressing the human CB1 receptor.

-

Assay Conditions: Assays are performed in a buffer containing 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA.

-

Incubation: Membranes are incubated with a fixed concentration of the orthosteric radioligand (e.g., [³H]CP55,940 or [³H]SR141716A) in the presence of varying concentrations of the allosteric modulator (this compound or GAT229).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity is quantified by liquid scintillation counting.

-

Data Analysis: Data are analyzed using non-linear regression to determine the effects of the allosteric modulators on the affinity and/or Bmax of the orthosteric radioligand.

cAMP Accumulation Assays

Objective: To assess the functional activity of this compound and GAT229 on the Gαi/o-coupled signaling pathway of the CB1 receptor.

Protocol:

-

Cell Culture: HEK293A cells expressing the human CB1 receptor are plated in multi-well plates.

-

Assay Medium: Cells are incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Cells are pre-treated with varying concentrations of this compound or GAT229, followed by stimulation with forskolin to induce cAMP production. For PAM activity assessment, an orthosteric agonist (e.g., CP55,940) is added along with the allosteric modulator.

-

Lysis and Detection: Following incubation, cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF or ELISA.

-

Data Analysis: Data are normalized to the forskolin-alone response and plotted against the logarithm of the drug concentration to generate dose-response curves and determine EC₅₀ and Eₘₐₓ values.

β-Arrestin2 Recruitment Assays

Objective: To measure the ability of this compound and GAT229 to promote the interaction between the CB1 receptor and β-arrestin2, a key event in G protein-independent signaling and receptor desensitization.

Protocol:

-

Assay Principle: This assay often utilizes a technology such as Bioluminescence Resonance Energy Transfer (BRET), where the CB1 receptor is tagged with a BRET donor (e.g., Renilla luciferase) and β-arrestin2 is tagged with a BRET acceptor (e.g., YFP).

-

Cell Transfection and Culture: HEK293 cells are co-transfected with the tagged CB1 receptor and β-arrestin2 constructs.

-

Ligand Treatment: Cells are treated with varying concentrations of this compound or GAT229, either alone (for agonist activity) or in combination with an orthosteric agonist (for PAM activity).

-

BRET Measurement: The BRET signal is measured using a microplate reader. An increase in the BRET signal indicates the recruitment of β-arrestin2 to the receptor.

-

Data Analysis: Dose-response curves are generated to determine the potency and efficacy of the compounds in promoting β-arrestin2 recruitment.

Electrophysiology in Autaptic Hippocampal Neurons

Objective: To investigate the effects of this compound and GAT229 on the endogenous cannabinoid signaling system in a functionally relevant neuronal circuit.

Protocol:

-

Cell Culture: Autaptic hippocampal neurons are cultured on micro-islands of astrocytes.

-

Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed to measure excitatory postsynaptic currents (EPSCs).

-

Depolarization-Induced Suppression of Excitation (DSE): DSE, a form of short-term synaptic plasticity mediated by the retrograde signaling of endocannabinoids (primarily 2-AG) and activation of presynaptic CB1 receptors, is induced by depolarizing the neuron.

-

Drug Application: this compound or GAT229 is applied to the bath to assess its direct effects on EPSCs and its modulatory effects on DSE.

-

Data Analysis: Changes in the magnitude and duration of DSE, as well as direct effects on EPSC amplitude, are quantified and compared before and after drug application.

Visualizing the Molecular Mechanisms

The following diagrams illustrate the distinct signaling pathways and proposed binding sites of this compound and GAT229.

Caption: GAT229 enhances endocannabinoid signaling at the CB1 receptor.

Caption: this compound directly activates the CB1 receptor from an intracellular site.

Caption: Workflow for assessing compound effects on DSE.

Conclusion and Future Directions

The enantiomers this compound and GAT229 represent powerful pharmacological tools to dissect the intricacies of CB1 receptor function. GAT229, as a pure PAM, offers a potential therapeutic strategy to enhance endogenous cannabinoid tone with a potentially lower risk of the adverse effects associated with direct CB1 agonism. Conversely, this compound provides a unique means to explore the consequences of allosteric agonism. The distinct binding sites and functional outcomes of these molecules highlight the capacity for fine-tuning CB1 receptor activity. Future research should continue to explore the therapeutic potential of these and next-generation CB1 allosteric modulators in a variety of pathological conditions, including chronic pain, neurodegenerative diseases, and psychiatric disorders. The structural and mechanistic insights gained from studying this compound and GAT229 will be invaluable in the rational design of novel therapeutics targeting the endocannabinoid system.

References

- 1. Enantiomer-specific positive allosteric modulation of CB1 signaling in autaptic hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GAT228 in Endocannabinoid System Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GAT228, the (R)-(+)-enantiomer of the racemic compound GAT211, is a novel allosteric modulator of the cannabinoid 1 receptor (CB1R). Unlike its enantiomer, GAT229, which acts as a positive allosteric modulator (PAM), this compound functions as an allosteric agonist with weak PAM activity. This distinction in pharmacology offers a unique avenue for modulating the endocannabinoid system. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing its signaling pathways.

Introduction

The endocannabinoid system (ECS) is a ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes. The CB1 receptor, a key component of the ECS, is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. While direct-acting orthosteric agonists of CB1R have shown therapeutic potential, their clinical utility is often limited by psychoactive side effects. Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a promising alternative by fine-tuning the effects of endogenous cannabinoids, potentially leading to a better therapeutic window.

This compound has emerged as a significant research tool for dissecting the complexities of CB1R allosteric modulation. As an allosteric agonist, it can activate the receptor in the absence of an orthosteric ligand, offering a unique mechanism to probe receptor function. This guide synthesizes the current knowledge on this compound to aid researchers and drug development professionals in their exploration of its therapeutic potential.

Mechanism of Action

This compound is the R-(+)-enantiomer of the racemic mixture GAT211.[1] Its primary mechanism of action is as an allosteric agonist of the CB1 receptor.[1][2] This means that this compound binds to a site on the CB1R that is different from the orthosteric site where endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) bind.

Upon binding, this compound induces a conformational change in the receptor, leading to its activation and the initiation of downstream signaling cascades, even in the absence of an orthosteric agonist.[1][3] In addition to its agonist activity, this compound has also been reported to exhibit weak positive allosteric modulator (PAM) activity, meaning it can also enhance the effects of orthosteric agonists to a small degree.

The distinct pharmacology of this compound, compared to its PAM enantiomer GAT229, underscores the stereospecificity of allosteric modulation at the CB1R.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its parent compound, GAT211, from in vitro studies. These values provide insights into the potency and efficacy of this compound in modulating various CB1R-mediated signaling pathways.

Table 1: In Vitro Agonist Activity of GAT211 at the Human CB1 Receptor

| Assay | EC50 (nM) | Emax (%) |

| cAMP Inhibition | 230 | 110 |

| β-arrestin2 Recruitment | 940 | 46 |

Data extracted from a study on GAT211, the racemic mixture of this compound and GAT229. Emax is expressed relative to a standard CB1R agonist.

Note: Specific EC50 and Emax values for this compound across all signaling pathways are not consistently reported in the public domain. The data for GAT211 provides an indication of the mixed agonist-PAM activity of the racemate. It is established that the agonist activity resides with this compound.

Signaling Pathways and Experimental Workflows

This compound-Mediated CB1 Receptor Signaling

This compound, as a CB1R allosteric agonist, activates downstream signaling pathways typically associated with CB1R activation. This includes G-protein-dependent pathways, such as the inhibition of adenylyl cyclase (leading to decreased cAMP levels) and the activation of mitogen-activated protein kinases (MAPK) like ERK1/2. It also includes G-protein-independent pathways, such as the recruitment of β-arrestin.

Figure 1: this compound signaling at the CB1 receptor.

Experimental Workflow: Characterizing this compound Activity

The characterization of this compound's pharmacological profile involves a series of in vitro assays to determine its binding affinity, potency, and efficacy across different signaling pathways.

Figure 2: Experimental workflow for this compound characterization.

Detailed Experimental Protocols

CB1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to the CB1 receptor.

Materials:

-

HEK293 cells stably expressing human CB1 receptor

-

[³H]CP55,940 (radioligand)

-

This compound

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

-

Wash buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare cell membranes from HEK293-hCB1 cells.

-

In a 96-well plate, add binding buffer, a fixed concentration of [³H]CP55,940, and varying concentrations of unlabeled this compound.

-

Add cell membranes to initiate the binding reaction.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place filters in scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a scintillation counter.

-

Data are analyzed to determine the Ki value for this compound.

β-Arrestin Recruitment Assay

Objective: To measure the potency and efficacy of this compound in inducing β-arrestin recruitment to the CB1 receptor.

Materials:

-

CHO-K1 cells stably co-expressing human CB1 receptor and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter®)

-

This compound

-

Assay medium (e.g., Opti-MEM)

-

Detection reagents for the complementation system

-

Luminometer

Procedure:

-

Plate the cells in a 384-well white plate and incubate overnight.

-

Prepare serial dilutions of this compound in assay medium.

-

Add the this compound dilutions to the cells.

-

Incubate for 90 minutes at 37°C.

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate for 60 minutes at room temperature.

-

Measure the chemiluminescent signal using a luminometer.

-

Data are analyzed to determine the EC50 and Emax for this compound-induced β-arrestin recruitment.

cAMP Inhibition Assay

Objective: To determine the potency and efficacy of this compound to inhibit adenylyl cyclase activity via the Gαi/o-coupled CB1 receptor.

Materials:

-

HEK293 cells expressing human CB1 receptor

-

This compound

-

Forskolin

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based)

-

Assay buffer

-

Plate reader compatible with the chosen detection kit

Procedure:

-

Plate cells in a suitable microplate and incubate.

-

Pre-treat cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Lyse the cells and add the cAMP detection reagents as per the kit instructions.

-

Read the signal on a compatible plate reader.

-

Data are analyzed to determine the IC50 and Emax for this compound-mediated inhibition of cAMP production.

ERK1/2 Phosphorylation Assay

Objective: To measure the ability of this compound to induce the phosphorylation of ERK1/2.

Materials:

-

HEK293 cells expressing human CB1 receptor

-

This compound

-

Serum-free medium

-

Lysis buffer

-

Antibodies specific for phosphorylated ERK1/2 (pERK) and total ERK1/2

-

Detection system (e.g., TR-FRET, ELISA, or Western blot)

Procedure:

-

Seed cells and grow to near confluence.

-

Serum-starve the cells overnight.

-

Treat the cells with different concentrations of this compound for a short period (e.g., 5-10 minutes).

-

Lyse the cells in lysis buffer.

-

Quantify the levels of pERK and total ERK using the chosen detection method.

-

Normalize pERK levels to total ERK levels.

-

Data are analyzed to determine the EC50 and Emax for this compound-induced ERK1/2 phosphorylation.

In Vivo Pharmacology

Currently, there is limited publicly available data on the in vivo effects of this compound on endocannabinoid levels and its comprehensive pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile. Studies on the racemic mixture, GAT211, have shown that it can produce dose-dependent antinociceptive effects in rodent models of inflammatory and neuropathic pain without inducing the typical cannabimimetic side effects associated with orthosteric agonists. These effects are mediated through the CB1 receptor. Further research is needed to delineate the specific in vivo pharmacological properties of this compound.

Conclusion

This compound represents a valuable pharmacological tool for investigating the nuances of CB1 receptor allosteric modulation. Its unique profile as an allosteric agonist distinguishes it from its enantiomer and other PAMs, offering a distinct mechanism for activating the CB1 receptor. The data and protocols presented in this guide provide a foundation for researchers and drug developers to further explore the therapeutic potential of this compound and the broader class of CB1R allosteric modulators. Future studies focusing on its in vivo pharmacology, including its effects on endocannabinoid tone and its ADME properties, will be crucial in translating the preclinical findings into potential clinical applications.

References

GAT228: An In-Depth Technical Guide on its Effects on Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GAT228, the R-(+)-enantiomer of the racemic compound GAT211, is an allosteric agonist of the cannabinoid receptor 1 (CB1).[1][2] Its unique mechanism of action, distinct from its S-(-)-enantiomer GAT229 (a pure positive allosteric modulator), has positioned it as a compound of interest for modulating neuronal excitability.[2] This technical guide provides a comprehensive overview of the known effects of this compound on neuronal function, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

This compound functions as a direct, albeit modest, agonist at the CB1 receptor, acting through an allosteric binding site.[3] This direct activation is a key differentiator from its enantiomer, GAT229, which potentiates the effects of endogenous cannabinoids without intrinsic activity. The agonist activity of this compound is evident in its ability to inhibit excitatory postsynaptic currents (EPSCs) in a subset of CB1-expressing neurons and to modulate downstream signaling cascades in the absence of an orthosteric agonist.

Effects on Neuronal Excitability

The primary body of research on this compound's effects on neuronal excitability comes from studies on cultured autaptic hippocampal neurons. These studies utilize whole-cell voltage-clamp electrophysiology to measure synaptic activity.

Modulation of Synaptic Transmission

In a notable portion of CB1-expressing autaptic hippocampal neurons, this compound at a concentration of 1µM has been shown to inhibit excitatory postsynaptic currents (EPSCs). This inhibitory effect is dependent on the presence of functional CB1 receptors, as it is absent in neurons from CB1 knockout mice.

Another key effect of this compound is its modulation of Depolarization-induced Suppression of Excitation (DSE), a form of short-term synaptic plasticity mediated by endocannabinoids. This compound significantly slows the recovery time course of DSE, prolonging the period of suppressed synaptic transmission.

Quantitative Data on Neuronal Effects

The following table summarizes the quantitative effects of this compound on neuronal parameters as reported in the literature.

| Parameter | Experimental Condition | Value | Cell Type | Reference |

| Relative EPSC Charge | 1µM this compound in Wild-Type Neurons | 0.81 ± 0.08 (n=10) | Autaptic Hippocampal Neurons | |

| 1µM this compound in CB1-/- Neurons | 0.99 ± 0.03 (n=5) | Autaptic Hippocampal Neurons | ||

| DSE Recovery (t1/2) | Baseline | 6.0 s (95% CI: 4.4–9.1 s) | Autaptic Hippocampal Neurons | |

| With this compound | 17.7 s (95% CI: 13.6–25.4 s) (n=10) | Autaptic Hippocampal Neurons | ||

| DSE ED50 | Before this compound | 1.34 s (95% CI: 1.19–1.50 s) (n=5) | Autaptic Hippocampal Neurons | |

| With this compound | 1.00 s (95% CI: 0.77–1.29 s) (n=5) | Autaptic Hippocampal Neurons |

Signaling Pathways

This compound exerts its effects by directly activating the CB1 receptor, which is a G-protein coupled receptor (GPCR). This activation initiates downstream intracellular signaling cascades. In heterologous expression systems, such as HEK293A cells expressing human CB1 receptors, this compound has been shown to induce:

-

Inhibition of cyclic AMP (cAMP) accumulation

-

Recruitment of β-arrestin

-

Phosphorylation of ERK1/2 and PLCβ3

Experimental Protocols

Whole-Cell Voltage-Clamp Recordings in Autaptic Hippocampal Neurons

This protocol is adapted from studies investigating the effects of this compound on synaptic transmission.

1. Cell Culture:

-

Hippocampal neurons are cultured on micro-islands of permissive substrate to promote the formation of autapses (synapses onto themselves).

2. Recording Solutions:

-